RO4938581 functions as a negative allosteric modulator (NAM) of the GABAA α5 receptor subtype. [, , ] This means that it binds to a site distinct from the GABA binding site on the receptor, reducing the receptor's sensitivity to GABA, the primary inhibitory neurotransmitter in the brain. [] By inhibiting the GABAA α5 receptor, RO4938581 effectively reduces GABA-mediated inhibition in the brain.
Rescue of Cognitive Deficits in Down Syndrome: Studies using the Ts65Dn mouse model of Down syndrome demonstrate that RO4938581 effectively rescues deficits in spatial learning and memory. [, ] This suggests its potential as a therapeutic agent for improving cognitive function in individuals with Down syndrome.
Enhancement of Synaptic Plasticity: Research indicates that RO4938581 rescues hippocampal synaptic plasticity in the Ts65Dn mouse model. [] Synaptic plasticity, the brain's ability to strengthen or weaken connections between neurons, is crucial for learning and memory.
Promotion of Adult Neurogenesis: RO4938581 has been shown to promote adult neurogenesis in the Ts65Dn mouse model. [] Neurogenesis, the generation of new neurons, is vital for brain plasticity and cognitive function.
Normalization of GABAergic Synapse Markers: Chronic treatment with RO4938581 normalizes the elevated density of GABAergic synapse markers observed in the hippocampus of Ts65Dn mice. [] This suggests its potential in rectifying the GABAergic inhibitory imbalance associated with Down syndrome.
Improvement of Hippocampal Perfusion: Studies utilizing arterial spin labeling (ASL) MRI indicate that RO4938581 improves hippocampal perfusion deficits in the Ts65Dn mouse model. [] Adequate blood flow to the hippocampus is crucial for its proper functioning.
Attenuation of Phencyclidine-Induced Cognitive Deficits: Research suggests that RO4938581 attenuates cognitive deficits induced by phencyclidine (PCP) in rats, both in sub-chronic and early postnatal exposure models. [] This highlights its potential in addressing cognitive impairments associated with neurodevelopmental disorders.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7